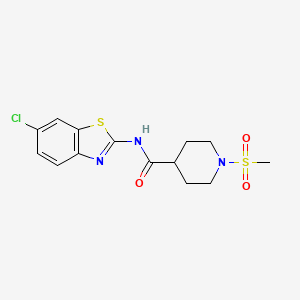![molecular formula C18H20N2O3S B6417804 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 1070960-31-4](/img/structure/B6417804.png)
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine is a common component in many compounds, including pharmaceuticals . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom .
Molecular Structure Analysis
Morpholine has a relatively simple structure, with the oxygen atom and the nitrogen atom contributing to its polarity . The exact structure of your compound would depend on the specific arrangement and bonding of the morpholine, phenyl, and acetamide groups.Chemical Reactions Analysis
Morpholine can undergo a variety of chemical reactions, thanks to its amine and ether functional groups . It can act as a base, forming salts with acids, and it can also participate in reactions with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, characteristic amine-like odor . It’s miscible with water and most organic solvents . The physical and chemical properties of your compound would depend on the specific substituents attached to the morpholine ring.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(13-16-2-1-11-24-16)19-15-5-3-14(4-6-15)12-18(22)20-7-9-23-10-8-20/h1-6,11H,7-10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASSCEXPFXHWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6417734.png)
![3-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417746.png)
![4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417752.png)
![2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417757.png)
![1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6417766.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6417782.png)
![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417799.png)
![3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417812.png)
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)